
3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C17H16Cl2N2O and its molecular weight is 335.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H16Cl2N2O
- Molecular Weight : 335.23 g/mol
- CAS Number : 866043-33-6
Biological Activity Overview
Quinazolinone derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound in focus shows promising results in several areas:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against a range of bacterial strains. A study highlighted the synthesis of novel quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The findings suggest that many compounds within this class can inhibit bacterial growth effectively.
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 9 | 65 |
Compound 15 | Escherichia coli | 15 | 75 |
Compound 14a | Candida albicans | 11 | 70 |
These results indicate that certain derivatives of quinazolinone can be as effective as standard antibacterial drugs like ampicillin and vancomycin .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. Compounds with triazole moieties at these positions demonstrated improved antibacterial activity compared to their unsubstituted counterparts .
Case Studies
-
Antibacterial Screening :
A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial properties. Among them, compounds with halogen substituents exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in developing more potent antibacterial agents . -
In Vivo Efficacy :
In an animal model, one derivative showed significant efficacy in reducing bacterial load in infected mice. This suggests potential therapeutic applications in treating resistant bacterial infections . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of these compounds on human cancer cell lines. Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
科学的研究の応用
Anticholinesterase Activity
One of the prominent applications of this quinazolinone derivative is its potential as an anticholinesterase agent. Research has indicated that derivatives of quinazolinones exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, studies have shown that certain derivatives can inhibit AChE with nanomolar potency, suggesting that 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone could be developed for treating cognitive disorders like Alzheimer's disease .
Antimicrobial Properties
Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies suggest that compounds similar to this compound demonstrate moderate to significant activity against both Gram-positive and Gram-negative bacteria. This positions them as potential candidates for developing new antimicrobial agents amid rising antibiotic resistance .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions starting from readily available precursors. The compound can be synthesized through a multi-step process involving cyclization and substitution reactions that yield high purity and yield rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone scaffold can enhance potency and selectivity towards targeted enzymes like AChE or bacterial enzymes. Studies have shown that substituents such as dichlorobenzyl groups significantly influence the binding affinity and inhibitory activity against cholinesterases .
Inhibition Studies
A notable case study involved the assessment of various quinazolinone derivatives for their AChE inhibitory activity. The results indicated that modifications on the benzyl ring led to enhanced inhibition rates compared to unsubstituted analogs. The structure of this compound was highlighted as a promising scaffold for further development in neuropharmacology .
Antibacterial Testing
In another study focusing on antibacterial properties, this compound was tested against various strains of bacteria using agar diffusion methods. The compound exhibited notable zones of inhibition, indicating its potential as a lead compound in developing new antibiotics .
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRPWCUHAKFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。